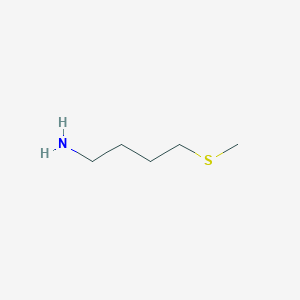

4-(Methylthio)-1-butylamine

Description

Overview of the Chemical Compound's Significance in Academic Contexts

4-(Methylthio)-1-butylamine, an aliphatic sulfide, serves as a crucial building block and intermediate in organic synthesis. sioc-journal.cn Its primary significance in academic research lies in its role as a precursor for the synthesis of more complex and often biologically active molecules. sioc-journal.cnchemicalbook.com The compound's structure, featuring a primary amine group and a methylthioether moiety, allows for a range of chemical transformations, making it a versatile tool for synthetic chemists.

The principal application of this compound documented in scientific literature is in the synthesis of isothiocyanates, a class of organosulfur compounds with diverse biological activities. sioc-journal.cnchemicalbook.com Most notably, it is a key starting material for the laboratory synthesis of sulforaphane (B1684495) [1-isothiocyanato-4-(methylsulfinyl)butane], a phytochemical found in cruciferous vegetables that has been extensively studied for its potential health benefits. tandfonline.comnih.govfrontiersin.org The synthesis involves the conversion of the amine group of this compound into an isothiocyanate group and subsequent oxidation of the sulfur atom.

The academic interest in this compound is therefore intrinsically linked to the broader research into isothiocyanates and their analogs. sioc-journal.cnnih.govmdpi.com The development of synthetic routes to these compounds is crucial for producing them in larger quantities for research purposes and for creating structural analogs to investigate structure-activity relationships. mdpi.comacs.org

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55021-77-7 | scbt.com |

| Molecular Formula | C₅H₁₃NS | scbt.com |

| Molecular Weight | 119.23 g/mol | scbt.com |

| Boiling Point | 188-190 °C | chemicalbook.com |

| Density | 0.9 g/cm³ | |

| Physical Form | Oil; Pale Yellow to Light Brown Liquid | chemicalbook.com |

| Solubility | Soluble in Chloroform (B151607), Methanol (B129727) | chemicalbook.com |

Historical Perspectives on Research Involving this compound and Related Structures

While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its preparation falls within established methods of organic chemistry for creating aliphatic amines and thioethers. The synthesis of aliphatic amines, for instance, has been a fundamental aspect of organic chemistry since the 19th century, with methods like the Hofmann alkylation of ammonia (B1221849) being early examples. chemrxiv.org More relevant to the structure of this compound would be the reduction of nitriles. A plausible and documented synthetic route to this compound involves the preparation of its precursor, 4-(methylthio)butanenitrile, followed by its reduction to the amine. The synthesis of 4-(methylthio)butanenitrile itself can be achieved through nucleophilic substitution of a 4-halobutyronitrile with a thiomethoxide source.

The synthesis of thioethers, another key structural feature of the molecule, has also been a long-standing area of research, with methods such as the alkylation of thiols being classical approaches. wikidoc.org The development of methods for synthesizing molecules containing both amine and thioether functionalities, like this compound, is part of the broader history of the synthesis of bifunctional organic compounds.

Research into related structures, such as other alkylthioamines, has been driven by various interests, including their potential use as fungicides or in other industrial applications. acs.org The study of simple aliphatic amines has also been of interest in fields outside of synthetic chemistry, such as in the analysis of extraterrestrial materials, where their presence and isotopic composition in meteorites provide insights into prebiotic organic synthesis. chemicalbook.commdpi.com

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound remains centered on its utility as a synthetic intermediate. The ongoing interest in the biological activities of sulforaphane and its analogs continues to drive the need for efficient and scalable syntheses of these compounds, where this compound can play a role. tandfonline.comnih.govfrontiersin.orgmdpi.com

Future research directions involving this compound and its derivatives are likely to be influenced by broader trends in organic and medicinal chemistry. These include:

Development of Novel Synthetic Methodologies: There is a continuous drive to develop more efficient, sustainable, and environmentally friendly methods for the synthesis of organosulfur compounds and isothiocyanates. sioc-journal.cnnih.govtandfonline.comsioc-journal.cnrsc.orgmdpi.com Future work may focus on new catalytic systems or reaction conditions for the conversion of amines like this compound into isothiocyanates. sioc-journal.cnchemrxiv.org

Synthesis of Novel Sulforaphane Analogs: As a precursor to sulforaphane, this compound could be utilized in the synthesis of a wider range of analogs. By modifying the structure, researchers can explore how changes in the carbon chain length, the nature of the sulfur-containing group, or other substitutions affect the biological activity. mdpi.comacs.org This is a key area in medicinal chemistry for the development of new therapeutic agents. mdpi.com

Exploration of Other Applications: While its primary current use is in the synthesis of isothiocyanates, the bifunctional nature of this compound could lend itself to other applications in materials science or as a ligand in coordination chemistry. The amine and thioether groups can both coordinate to metal centers, suggesting potential for the synthesis of novel coordination polymers or catalysts.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-7-5-3-2-4-6/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOFJJHACXCMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336464 | |

| Record name | 1-Butanamine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55021-77-7 | |

| Record name | 1-Butanamine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfanyl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methylthio 1 Butylamine and Its Derivatives

Novel Approaches in 4-(Methylthio)-1-butylamine Synthesis

Green chemistry metrics and evaluation of synthetic processes

The environmental impact of synthetic chemical processes is increasingly under scrutiny, prompting the adoption of green chemistry principles to design more sustainable methodologies. researchgate.net The evaluation of a synthesis's "greenness" is facilitated by a set of quantitative metrics that assess efficiency and environmental impact from different perspectives. mdpi.com These tools help chemists identify areas for improvement, such as reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.netnih.gov

Key metrics used in the evaluation of synthetic processes include Atom Economy (AE), Reaction Mass Efficiency (RME), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.commdpi.com These metrics provide a framework for assessing the sustainability of synthetic routes, including those for producing amines and their derivatives. rsc.org

Key Green Chemistry Metrics

| Metric | Description | Formula | Ideal Value | Focus |

| Atom Economy (AE) | A theoretical measure of how many atoms from the reactants are incorporated into the desired product. | (MW of product / Σ MW of all reactants) x 100% | 100% | Efficiency of atom conversion. |

| Reaction Mass Efficiency (RME) | A more practical metric that considers reaction yield, stoichiometry, and reactant quantities. mdpi.com | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Reactant efficiency and yield. |

| E-Factor | The ratio of the mass of total waste generated to the mass of the desired product. mostwiedzy.pl | Total Waste (kg) / Product (kg) | 0 | Waste generation. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. mdpi.com | Total Mass Input (kg) / Product (kg) | 1 | Overall process efficiency and waste. |

| Environmental Quotient (EQ) | A metric that incorporates the environmental hazard of the waste generated by multiplying the E-Factor by an "unfriendliness" quotient (Q value). mostwiedzy.pl | E-Factor x Q | 0 | Environmental impact of waste. |

The selection of solvents is a critical factor in green synthesis, as they often constitute the largest portion of waste in a chemical process. mdpi.com Therefore, choosing benign solvents, or eliminating them entirely, significantly improves the green credentials of a synthesis. mdpi.com Similarly, employing catalytic reagents over stoichiometric ones is a core principle of green chemistry, as catalysts can increase reaction efficiency and reduce waste. nih.gov The CHEM21 green metrics toolkit is one example of a resource developed to help researchers evaluate the environmental footprint of chemical transformations, with a specific focus on promoting sustainable practices in areas like amine synthesis. rsc.org

Synthesis of substituted naphthoquinones bearing methylthioethylamine moieties

Naphthoquinones are a class of compounds based on a naphthalene (B1677914) ring system with two ketone groups. nih.govnih.gov They are prevalent in nature and serve as important intermediates in the synthesis of biologically active molecules. hilarispublisher.com The introduction of sulfur-containing side chains, such as methylthio groups, can significantly modify their chemical and biological properties. hilarispublisher.comfrontiersin.org

A common strategy for synthesizing thio-derivatives of naphthoquinones involves the nucleophilic addition of a thiol to the naphthoquinone core. For instance, new thio-derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone) have been synthesized by reacting lawsone with various substituted thiophenols. frontiersin.org These reactions can be carried out in water using either conventional heating or microwave irradiation. frontiersin.org The structure-activity relationship of these compounds indicates that the nature and position of substituents on the phenyl ring of the thiophenyl moiety have a significant effect on biological activity. frontiersin.org

Another approach involves the ring-opening of 2,3-epoxy-1,4-naphthoquinones with nucleophiles. hilarispublisher.com These epoxy-naphthoquinones are versatile intermediates that can react with a variety of nucleophiles, including thiols, to produce functionalized hydroxynaphthoquinones. hilarispublisher.com

Examples of Synthesized Thio-Derivatives of Lawsone frontiersin.org

| Compound | Thiol Reactant | Key Spectroscopic Data (¹³C NMR, DMSO-d6) |

| 2 | 2-bromobenzenethiol | 105.51, 122.32, 124.45, 126.28, 126.41, 126.66, 127.64, 129.87, 131.19, 134.60, 136.05, 143.29, 172.94, 180.09, 186.86 |

| 3 | 3-bromobenzenethiol | 107.34, 116.94, 126.41, 126.94, 127.65, 130.57, 131.12, 131.46, 135.12, 135.72, 138.99, 180.75, 188.11 |

| 6 | 2-fluorobenzenethiol | 105.00, 114.62 (d, J=21.8 Hz), 124.05, 125.08 (d, J=7.3 Hz), 126.39, 126.47, 126.70, 127.68, 130.93, 131.21, 134.68, 135.80, 159.22 (d, J=241.2 Hz), 172.96, 180.70, 187.31 |

| 8 | 4-fluorobenzenethiol | 106.91, 115.14 (d, J=21.80 Hz), 126.09, 126.54, 127.40 (d, J=7.3 Hz), 130.98, 131.29 (d, J=13.8 Hz), 134.32, 135.51, 136.18, 159.98 (d, J=241.2 Hz), 172.83, 179.97, 186.60 |

Synthesis of 2-methylthio- and 2-(N-substituted amino)-2-deoxo-5-deazaflavins

5-Deazaflavins are analogues of flavins where the N-5 atom is replaced by a CH group, and they are known to possess potent antitumor activity. nih.govnih.gov The synthesis of derivatives bearing a methylthio group at the 2-position provides a versatile intermediate for further functionalization. nih.gov

The synthesis of 10-alkyl-2-deoxo-2-methylthio-5-deazaflavin derivatives can be achieved by reacting 6-(N-alkylamino)-2-methylthiopyrimidin-4(3H)-ones with a Vilsmeier reagent (e.g., DMF-POCl₃) at elevated temperatures. nih.gov These 2-methylthio intermediates are then readily converted into various 2-(N-substituted amino) derivatives through nucleophilic aromatic substitution. nih.gov The methylthio group acts as a good leaving group, allowing for its displacement by a range of primary and secondary amines, as well as hydrazine. This substitution reaction is typically performed by heating the 2-methylthio-5-deazaflavin with the appropriate amine, sometimes in a solvent like DMF. nih.gov

This synthetic strategy allows for the creation of a diverse library of 5-deazaflavin derivatives, enabling the exploration of structure-activity relationships. For example, incorporating hydrazino or ethanolamine (B43304) moieties at the 2-position has been shown to result in compounds with significant potency against certain cancer cell lines. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

Impact of stereochemistry on biological activity in related compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a drug or bioactive compound. mhmedical.com The majority of biological targets, such as enzymes and receptors, are chiral themselves, meaning they can differentiate between the stereoisomers of a molecule. nih.gov This interaction is often compared to a hand fitting into a glove, where only one enantiomer (the "correct hand") will fit properly into the chiral binding site of the biological target to elicit the desired response. mhmedical.com

The impact of stereochemistry is profound, affecting not only a compound's potency but also its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov In many cases, one enantiomer of a chiral drug is responsible for the therapeutic activity, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov

A clear example of this principle is seen in the nature-inspired compound 3-Br-acivicin and its derivatives, which were investigated for their antimalarial activity. nih.govresearchgate.net Studies revealed that stereochemistry played a pivotal role in their efficacy. Only the isomers with a specific configuration, (5S, αS), displayed significant antiplasmodial activity. nih.govresearchgate.net This suggests that the biological activity is dependent on a stereoselective uptake mechanism, possibly mediated by an L-amino acid transport system, and a specific orientation for binding to its target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). nih.govresearchgate.net

For organosulfur compounds, the class to which this compound belongs, chirality can arise from a stereogenic carbon center or, in some cases, a chiral sulfur atom (e.g., in sulfoxides). nih.govresearchgate.net The specific spatial arrangement of these atoms can lead to significant differences in biological activity among stereoisomers. nih.gov

Enantioselective synthesis strategies for analogous methylthio-containing compounds

Given the importance of stereochemistry in biological activity, the development of enantioselective synthesis strategies is a cornerstone of modern organic and medicinal chemistry. These methods aim to produce a single enantiomer of a chiral compound, avoiding the need for separating mixtures of isomers. researchgate.net Several powerful strategies have been developed for the asymmetric synthesis of chiral molecules, including those containing methylthio moieties. nih.govnih.gov

Catalytic asymmetric synthesis is a highly efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. researchgate.net Key strategies applicable to the synthesis of chiral methylthio-containing compounds include:

Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA): This method allows for the catalytic asymmetric C-C bond formation and has been successfully applied to the synthesis of a wide range of chiral organic compounds with very high enantiomeric purity (>99% ee). nih.govnih.gov

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used to achieve enantioselective alkylation reactions. This has been demonstrated in the synthesis of compounds with chiral thio-quaternary stereogenic centers via the alkylation of acylthiomalonates. amanote.com

Metal-Catalyzed Asymmetric Cross-Coupling: Dynamic kinetic asymmetric C-O cross-coupling reactions, catalyzed by copper complexes with chiral ligands (e.g., BOX ligands), have been used to produce chiral aryl ethers with excellent enantioselectivity. researchgate.net This principle can be extended to the formation of C-S bonds.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have been used to catalyze desymmetrization reactions, providing efficient access to cyclic β-enaminones bearing a remote stereocenter with high enantioselectivity. researchgate.net

These advanced synthetic methods provide powerful tools for accessing specific stereoisomers of complex molecules, which is essential for investigating their biological properties and developing new therapeutic agents. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic transformations is fundamental to optimizing reaction conditions, predicting outcomes, and designing new synthetic routes. For the synthesis of this compound and its derivatives, as well as related heterocyclic and chiral compounds, several key transformations are employed, each with a distinct mechanism.

One such transformation is the nucleophilic aromatic substitution (SNAr) , which is central to the functionalization of heterocyclic rings like the 5-deazaflavins discussed in section 2.2.4. In the synthesis of 2-(N-substituted amino)-2-deoxo-5-deazaflavins, an amine acts as a nucleophile, attacking the electron-deficient carbon atom at the C2 position of the pyrimidine (B1678525) ring, which bears the methylthio leaving group. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism. First, the nucleophile adds to the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (in this case, the methylthiolate anion) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.

Another important transformation is the Pictet-Spengler reaction , a powerful method for constructing tetrahydroisoquinoline and related ring systems. This reaction was mentioned as a key step in a green synthesis of the drug Praziquantel. nih.gov The mechanism involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (iminium ion) under acidic conditions. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion carbon to close the ring, forming the new heterocyclic system.

In stereoselective synthesis, the mechanism of phase-transfer catalysis is crucial for understanding how chirality is induced. In the enantioselective alkylation of acylthiomalonates, a chiral quaternary ammonium (B1175870) salt is used as the catalyst. amanote.com This catalyst pairs with the enolate nucleophile, forming a chiral ion pair. This complex is soluble in the organic phase where the reaction with the alkylating agent occurs. The chiral environment created by the catalyst directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer of the product.

Reaction mechanisms in the formation of isothiocyanates from corresponding amines

The conversion of primary amines, such as this compound, into isothiocyanates (R-N=C=S) is a fundamental transformation in organic synthesis. These products serve as versatile intermediates for creating various nitrogen- and sulfur-containing compounds. nih.gov Two predominant mechanistic pathways are widely employed: the decomposition of dithiocarbamate (B8719985) salts and the direct reaction with thiophosgene (B130339). nih.govnih.gov

Mechanism via Dithiocarbamate Salt Intermediate

The most common and generally milder method proceeds in a two-step sequence involving the in situ generation and subsequent decomposition of a dithiocarbamate salt. nih.gov

Formation of Dithiocarbamate Salt : The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide (CS₂). This step is typically conducted in the presence of a base (e.g., triethylamine (B128534), DABCO, or sodium hydride) to deprotonate the initially formed dithiocarbamic acid, driving the equilibrium towards the stable dithiocarbamate salt. nih.govresearchgate.net The choice of base and solvent can be critical, especially for less nucleophilic amines. nih.gov

Decomposition of the Dithiocarbamate Salt : The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur moiety and form the isothiocyanate. A wide variety of reagents can accomplish this transformation, each with its own advantages regarding reaction conditions and substrate scope. nih.gov For instance, tosyl chloride mediates the decomposition by forming a labile thiotosyl ester, which readily breaks down. organic-chemistry.org Other agents like iron(III) chloride, hydrogen peroxide, and di-tert-butyl dicarbonate (B1257347) (Boc₂O) also effectively promote this elimination. nih.govnih.govgre.ac.uk Newer methods even utilize visible-light photocatalysis to achieve this conversion under mild, metal-free conditions, proceeding through a single-electron transfer pathway from the dithiocarbamate intermediate. organic-chemistry.org

The general mechanism is outlined below: Step 1: R-NH₂ + CS₂ + Base → [R-NH-C(=S)S]⁻[Base-H]⁺ Step 2: [R-NH-C(=S)S]⁻[Base-H]⁺ + Desulfurizing Agent → R-N=C=S

Mechanism via Thiophosgene

A classic and highly effective, albeit more hazardous, method for synthesizing isothiocyanates is the direct reaction of a primary amine with thiophosgene (CSCl₂). nih.gov This reaction is often performed in a two-phase system (e.g., chloroform (B151607) and aqueous sodium bicarbonate) or in an organic solvent with an added base like triethylamine to neutralize the HCl byproduct. researchgate.net

The mechanism proceeds through the initial nucleophilic attack of the amine on the thiophosgene carbon atom, leading to the formation of an aminothiocarbonyl chloride intermediate. This intermediate is often unstable and readily undergoes dehydrohalogenation (elimination of HCl), either upon gentle heating or in the presence of a base, to yield the final isothiocyanate product. nih.gov

Mechanism: R-NH₂ + CSCl₂ → [R-NH-C(=S)Cl] → R-N=C=S + HCl

Due to the high toxicity of thiophosgene, various less hazardous thiocarbonyl transfer reagents have been developed as surrogates, such as 1,1′-thiocarbonyldiimidazole (TCDI). nih.gov

Intramolecular cyclization reactions in the context of methylsulfinylbutylamino derivatives

Derivatives of this compound, particularly those where the sulfur atom is oxidized to a sulfoxide (B87167) (a methylsulfinyl group), can undergo intramolecular cyclization to form various heterocyclic structures. The sulfoxide group can act as a directing group or participate directly in the reaction, enabling the formation of new rings. researchgate.net These reactions are valuable for synthesizing complex molecules, including cyclic sulfoximines and other sulfur-containing heterocycles, which are of growing interest in medicinal chemistry. york.ac.uk

Acid-Catalyzed Intramolecular Cyclocondensation

One plausible pathway for the cyclization of a suitably functionalized methylsulfinylbutylamino derivative is through acid-catalyzed intramolecular cyclocondensation. This mechanism is analogous to the synthesis of thiadiazine 1-oxides from N-cyano sulfoximines. nih.govacs.org

In a hypothetical scenario, an N-acylated 4-(methylsulfinyl)butylamine derivative could undergo cyclization under strong acid conditions (e.g., H₂SO₄). The proposed mechanism involves the protonation of the acyl group, enhancing the electrophilicity of its carbonyl carbon. The nucleophilic sulfoximine (B86345) nitrogen then attacks this activated carbonyl group, initiating the cyclization. Subsequent dehydration would lead to the formation of a stable, six-membered heterocyclic ring containing a sulfur-nitrogen bond. nih.govacs.org Control experiments in related systems have demonstrated that such intramolecular cyclizations proceed through the formation of key intermediates that facilitate the ring-closing step. nih.gov

Metal-Free Halogenated Anhydride-Promoted Cyclization

An alternative approach involves the activation of a nitrogen-bound group to promote cyclization. For instance, N-cyano sulfoximines can be cyclized using metal-free halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This reagent activates the N-cyano group, making it susceptible to intramolecular nucleophilic attack from another part of the molecule, such as a benzamide (B126) group, leading to the formation of thiadiazinone 1-oxides in excellent yields. nih.gov This strategy highlights how activating a specific functional group can facilitate otherwise difficult intramolecular ring-closing reactions.

Table of Compounds

Biological Roles and Biochemical Mechanisms Involving 4 Methylthio 1 Butylamine and Metabolites

Metabolic Pathways and Biotransformation of 4-(Methylthio)-1-butylamine

The biotransformation of this compound is understood through related metabolic processes, including the metabolism of structurally similar compounds and general pathways for amines and sulfur-containing molecules.

While direct studies on the oxidative deamination of this compound are limited, the metabolism of the structurally related designer drug 4-Methylthioamphetamine (4-MTA) provides a relevant model. The metabolic pathways for 4-MTA involve several key steps, including oxidative deamination. This process is a crucial step in the catabolism of amino acids and other amine-containing compounds, converting them into α-keto acids and generating ammonia (B1221849). Enzymes such as monoamine oxidases (MAO) are responsible for the oxidative deamination of monoamines, which results in the corresponding ketone or aldehyde.

In the case of 4-MTA, metabolism proceeds through several routes:

β-Hydroxylation of the side chain.

Ring hydroxylation to create a phenolic structure.

Oxidative deamination , which forms an oxo metabolite. This can be followed by either reduction to an alcohol or degradation of the side chain to form 4-methylthiobenzoic acid.

The deamination of amines like methylamine (B109427) has been shown to produce aldehydes, such as formaldehyde, which can contribute to oxidative stress. Given the structural presence of a primary amine group in this compound, it is plausible that it could undergo similar oxidative deamination in biological systems, catalyzed by enzymes like monoamine oxidase or semicarbazide-sensitive amine oxidase (SSAO).

Table 1: Documented Metabolic Pathways for 4-Methylthioamphetamine (4-MTA)

| Metabolic Step | Description | Resulting Metabolite |

|---|---|---|

| β-Hydroxylation | Addition of a hydroxyl group to the carbon atom beta to the amino group. | 4-hydroxy-4-methylthioamphetamine |

| Ring Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Phenolic structure |

| Oxidative Deamination | Removal of the amine group through oxidation. | Oxo metabolite |

| Side Chain Degradation | Following deamination, the side chain is degraded. | 4-methylthiobenzoic acid |

This table summarizes the metabolic transformations observed for 4-MTA, which may serve as a model for the potential metabolism of this compound.

Isothiocyanates, a class of compounds to which this compound is related via its conversion to sulforaphane (B1684495), undergo extensive metabolism primarily through the mercapturic acid pathway. This detoxification process begins with the conjugation of the isothiocyanate to glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

The key steps are as follows:

Glutathione Conjugation : The electrophilic carbon of the isothiocyanate group (–N=C=S) reacts with the nucleophilic thiol group of glutathione. This initial step forms a glutathione S-conjugate (GSH adduct).

Enzymatic Dismantling : The resulting GSH adduct is transported to the extracellular medium. Here, enzymes including γ-glutamyl transferase and dipeptidase sequentially remove the γ-glutamyl and glycyl residues from the glutathione moiety.

N-acetylation : The remaining cysteine conjugate is then transported, primarily to the liver, where it is acetylated by N-acetyltransferases to form the final mercapturic acid (N-acetylcysteine conjugate). This metabolite is more water-soluble and is readily excreted in the urine.

This pathway is a common detoxification route for many xenobiotics and is crucial for metabolizing isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC). The initial formation of the GSH adduct is a critical event that commits the compound to this excretory pathway.

Table 2: The Mercapturic Acid Pathway for Isothiocyanate Metabolism

| Step | Process | Key Enzyme(s) | Metabolite Formed |

|---|---|---|---|

| 1 | Conjugation | Glutathione S-transferase (GST) | Isothiocyanate-glutathione (ITC-GSH) |

| 2 | Removal of Glutamate | γ-Glutamyltransferase (GGT) | Isothiocyanate-cysteinylglycine |

| 3 | Removal of Glycine | Dipeptidase / Cysteinylglycinase | Isothiocyanate-cysteine |

| 4 | Acetylation | N-acetyltransferase (NAT) | Isothiocyanate-N-acetylcysteine (Mercapturic Acid) |

This table outlines the sequential enzymatic reactions involved in the metabolism of isothiocyanates.

Polysulfides are known to be relatively unstable in certain biological contexts, and their degradation can be accelerated by the presence of amines. Studies have shown that while polysulfides like cysteine- and glutathione-derived polysulfides degrade at physiological pH, the rate of degradation is enhanced in the presence of amines. The basicity of the amine appears to correlate with its ability to facilitate this degradation.

The reaction between amines and organic polysulfides often results in desulfurization, yielding disulfides. For example, trimethylamine, a tertiary amine, reacts with tolyl and benzyl (B1604629) polysulfides to produce the corresponding disulfides. The instability of polysulfides in aqueous buffers, particularly in the presence of nucleophilic agents like amines, suggests that this is a relevant degradation pathway in biological systems. This process does not appear to be significantly affected by metal ions but

Interactions with Biological Systems

Modulation of protein tyrosine kinase activity by related methylthio-containing compounds

Protein tyrosine kinases (PTKs) are crucial enzymes that regulate cellular signaling pathways involved in cell growth, differentiation, and metabolism. baltijapublishing.lvgoogle.commdpi.com The dysfunction of these enzymes is often linked to various diseases, including cancer, making them a significant target for therapeutic inhibitors. baltijapublishing.lvnih.gov Research has shown that certain sulfur-containing compounds can modulate the activity of PTKs. baltijapublishing.lvgoogle.com.pg

While direct studies on this compound are limited, the broader class of methylthio-containing compounds has been investigated for their potential to inhibit PTK activity. For instance, derivatives of 9,10-anthracenedione incorporating thioureid, amino acid, and dithiocarbamate (B8719985) fragments have demonstrated inhibitory effects on both membrane-bound and cytosolic protein tyrosine kinases. baltijapublishing.lv Specifically, compounds with thioureid and amino acid substituents have shown significant inhibition of membrane-bound PTKs. baltijapublishing.lv This suggests that the methylthio group, as part of a larger molecular structure, can contribute to the interaction with and modulation of these critical enzymes. The development of new PTK inhibitors remains an active area of research due to limitations with current therapies. baltijapublishing.lv

Enzymatic Transformations and Catalysis

Myrosinase-mediated hydrolysis of glucosinolates to form isothiocyanates

Glucosinolates are a group of plant secondary metabolites found abundantly in cruciferous vegetables of the Brassica genus, such as broccoli and rocket salad. researchgate.netwur.nl These compounds themselves have limited biological activity. wur.nlnih.gov However, when plant tissues are damaged, the enzyme myrosinase (a thioglucoside glucohydrolase) is released and hydrolyzes glucosinolates into various breakdown products, most notably isothiocyanates. wur.nlmdpi.commdpi.com This enzymatic reaction is a key determinant of the bioactivity of these vegetables. frontiersin.org

A relevant precursor in this context is glucoerucin (B1204559), a methylthioalkyl glucosinolate found in high concentrations in species like rocket (Eruca sativa). researchgate.netnih.gov Myrosinase-mediated hydrolysis of glucoerucin yields 4-(methylthio)butyl isothiocyanate, also known as erucin. researchgate.netnih.gov The formation of isothiocyanates versus other products like nitriles can be influenced by factors such as pH and the presence of specifier proteins like epithiospecifier protein (ESP). mdpi.comfrontiersin.orgresearchgate.net Human gut bacteria can also possess myrosinase-like activity, contributing to the metabolism of glucosinolates and the formation of bioactive isothiocyanates in the colon. nih.govmdpi.comnih.govresearchgate.net For example, certain strains of Escherichia coli can metabolize glucosinolates like glucoraphanin (B191350) into glucoerucin, which then forms erucin. nih.gov

| Glucosinolate Precursor | Primary Hydrolysis Product (Isothiocyanate) | Enzyme | Key References |

|---|---|---|---|

| Glucoerucin | Erucin (4-(methylthio)butyl isothiocyanate) | Myrosinase | researchgate.netnih.gov |

| Glucoraphanin | Sulforaphane (4-(methylsulfinyl)butyl isothiocyanate) | Myrosinase | researchgate.netfrontiersin.org |

Stereospecific transamination pathways for methionine analogues

The conversion of methionine analogues is a critical process in metabolism, often involving stereospecific enzymatic reactions. The methionine salvage pathway, for instance, regenerates methionine from byproducts of polyamine synthesis and is essential for cellular function. nih.govplos.org A key intermediate in this pathway is 2-keto-4-(methylthio)butyric acid (KMB). microbiologyresearch.orgunibo.it

The final step in regenerating L-methionine from KMB is a transamination reaction, which can be catalyzed by several different transaminases. plos.orgplos.org In yeast, both aromatic amino acid transaminases (Aro8p and Aro9p) and branched-chain amino acid transaminases (Bat1p and Bat2p) are capable of catalyzing this step. nih.govplos.org This indicates a degree of promiscuity in the enzymes involved.

Similarly, the conversion of methionine hydroxy analogue (MHA) to L-methionine involves a two-step process: first, a stereospecific oxidation of the D- and L-isomers of MHA to KMB, followed by transamination. unibo.itmdpi.comnih.govresearchgate.net In chicks, the oxidation of L-MHA is carried out by L-2-hydroxy acid oxidase, while D-MHA is oxidized by a mitochondrial D-2-hydroxy acid dehydrogenase. researchgate.net The subsequent transamination of the resulting KMB to L-methionine is not specific to a single amino group donor, although L-leucine appears to be a preferred donor in intestinal cells. nih.gov These stereospecific pathways ensure the efficient conversion of methionine analogues into the biologically active L-methionine form. mdpi.comresearchgate.net

Bioaccumulation and Distribution in Biological Matrices

Distribution of related compounds in human and animal studies

The distribution and accumulation of methylthio-containing compounds in biological tissues are influenced by various factors, including diet, metabolism, and the chemical properties of the compound. pjoes.comwur.nl Studies have investigated the tissue distribution of compounds structurally related to this compound, such as S-methyl-L-cysteine sulfoxide (B87167) (SMCSO).

SMCSO, found in cruciferous and Allium vegetables, has been detected in human plasma, urine, and prostate tissue following consumption. nih.govmdpi.comresearchgate.net After ingestion of a broccoli soup, SMCSO was rapidly absorbed, with peak plasma concentrations occurring at 1.5 hours. nih.gov The plasma concentration of SMCSO was found to be significantly higher than that of other broccoli-derived compounds like glucoraphanin or sulforaphane. nih.gov Furthermore, SMCSO was detected in prostate tissue from men in a dietary intervention study and also in samples from men not associated with the study, indicating its potential for accumulation. nih.gov

In animal models, pollutants from landfills, including heavy metals, have been shown to accumulate in the tissues of small mammals like the wood mouse (Apodemus sylvaticus) and the greater white-toothed shrew (Crocidura russula). nih.gov The most significant histopathological changes were observed in hepatic tissue, with kidneys also being affected, particularly in mice. nih.gov Studies on the herbicide prometryn, a methylthio-containing compound, in simulated aquatic ecosystems showed that it accumulates in fish and clams, with the highest concentrations found in the liver of tilapia and the visceral mass of Asian clams. frontiersin.org These findings highlight that methylthio-containing compounds can distribute to and accumulate in various tissues in both humans and animals.

Analytical Techniques and Methodologies for 4 Methylthio 1 Butylamine Detection and Quantification

Chromatographic Methods

Chromatography separates components of a mixture for qualitative and quantitative analysis. nih.gov For a compound like 4-(Methylthio)-1-butylamine, which is a polar and basic molecule, specific chromatographic approaches are required to achieve effective separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the direct GC analysis of primary amines like this compound can be challenging. h-brs.debre.com The basic nature of the amine group leads to strong interactions with the acidic silanol (B1196071) groups on the surface of conventional fused silica (B1680970) capillary columns, resulting in poor peak shapes (tailing) and reduced sensitivity. restek.comamericanlaboratory.com

To overcome these issues, two main strategies are employed:

Derivatization: The primary amine group is chemically modified to a less polar, more volatile derivative. Acylation, for instance, with reagents like trifluoroacetic anhydride (B1165640) (TFAA), is a common method that improves volatility and chromatographic performance. h-brs.deresearchgate.net This process reduces the polarity and basicity of the amine, minimizing interactions with the column's stationary phase.

Use of Specialized Columns: The development of base-deactivated columns specifically designed for amine analysis offers an alternative to derivatization. americanlaboratory.comrestek.com These columns have a surface treatment that neutralizes acidic sites, allowing for the direct analysis of underivatized basic compounds and producing more symmetrical peaks. restek.comrestek.com

In GC-MS, after the compound is separated by the gas chromatograph, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification and quantification. scirp.org Both electron ionization (EI) and chemical ionization (CI) can be used, with CI often providing a stronger molecular ion peak which is useful for confirming the molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar, non-volatile, or thermally labile compounds, making it an excellent choice for this compound. In this technique, the compound is separated via liquid chromatography and then detected by a mass spectrometer. LC-MS can often analyze primary amines directly without the need for derivatization. nih.gov

The separation is typically achieved using reversed-phase chromatography, where a polar mobile phase is used with a non-polar stationary phase. However, retaining and separating highly polar amines on standard C18 columns can be difficult. sielc.com Methodologies to improve retention include the use of columns designed for polar compounds or the addition of ion-pairing reagents to the mobile phase. ub.edu

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an atmospheric pressure ionization (API) source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ub.eduusgs.gov These soft ionization techniques minimize fragmentation, usually producing a prominent protonated molecular ion [M+H]⁺, which is ideal for sensitive and selective quantification. usgs.gov Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, which is particularly useful for analyzing complex biological or environmental samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique, but detecting aliphatic amines like this compound can be challenging because they lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. chromatographyonline.comsigmaaldrich.com To address this, pre-column or post-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the amine. sigmaaldrich.comresearchgate.net

Pre-column derivatization is the more common approach, where the amine is reacted with a labeling reagent before injection into the HPLC system. researchgate.net Several reagents are available for this purpose:

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection. acs.orgresearchgate.net

Dinitrofluorobenzene (DNFB): This reagent reacts with primary amines to form derivatives that can be detected by UV absorption. chromatographyonline.com

Salicylaldehyde: Forms a Schiff base with primary amines, creating a derivative with enhanced UV sensitivity. chromatographyonline.com

Once derivatized, the compounds are separated, typically on a reversed-phase C18 column. chromatographyonline.comsigmaaldrich.com The choice of mobile phase and gradient elution program is optimized to achieve the best separation of the derivatized amine from any excess reagent and other sample components. acs.org This method provides high sensitivity and is suitable for trace-level quantification. researchgate.net

| Derivatizing Agent | Reaction Principle | Detection Method | Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) with a thiol | Forms a highly fluorescent isoindole derivative with primary amines. acs.org | Fluorescence | High sensitivity, rapid reaction at room temperature. acs.orgresearchgate.net |

| Dinitrofluorobenzene (DNFB) | Forms a dinitrophenyl (DNP) derivative. chromatographyonline.com | UV Absorption | Well-established reagent, stable derivatives. chromatographyonline.com |

| Salicylaldehyde | Forms a Schiff base (imine) derivative. chromatographyonline.com | UV Absorption | Good UV sensitivity, simple reaction. chromatographyonline.com |

The selection of the capillary column is the most critical factor in developing a robust GC method for amine analysis. sigmaaldrich.comfishersci.ca The choice is based on four key parameters: stationary phase, internal diameter (I.D.), film thickness, and length. fishersci.ca

For a polar, basic compound like this compound, the stationary phase must be carefully chosen to provide adequate retention and selectivity while minimizing undesirable interactions. fishersci.ca

Stationary Phase: A mid-polarity stationary phase is often a good starting point for polar compounds like amines. sigmaaldrich.com Phases such as those containing 35% diphenyl / 65% dimethyl polysiloxane (e.g., Rtx-35 Amine) are specifically designed for the analysis of basic compounds. restek.com These columns are chemically treated to reduce the tailing of basic compounds, often eliminating the need for priming. restek.com Base-modified polyethylene (B3416737) glycol (PEG) columns are another option, but they can suffer from lower stability. restek.comamericanlaboratory.com

Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18-0.25 mm) provides higher resolution (efficiency), which is beneficial for separating complex mixtures. sigmaaldrich.comfishersci.ca However, this comes at the cost of lower sample capacity. Wider bore columns (e.g., 0.53 mm) have a higher sample capacity but lower resolution. fishersci.ca

Film Thickness: A thicker stationary phase film increases retention, which is useful for analyzing highly volatile compounds. It also increases sample capacity.

Column Length: Longer columns provide higher resolution but result in longer analysis times and higher cost.

Ultimately, for this compound and related compounds, a base-deactivated, mid-polarity column is generally the most suitable choice to achieve symmetrical peaks and reliable quantification. restek.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and splitting patterns in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR, the complete structure of this compound can be confirmed.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their neighboring protons. For this compound (CH₃-S-CH₂-CH₂-CH₂-CH₂-NH₂), the following signals would be expected:

A singlet for the methyl (CH₃) protons attached to the sulfur atom.

A triplet for the methylene (B1212753) (CH₂) protons adjacent to the primary amine group.

A triplet for the methylene (CH₂) protons adjacent to the sulfur atom.

Multiplets for the two central methylene (CH₂) groups in the butyl chain.

A broad singlet for the amine (NH₂) protons. The chemical shift of this peak can vary and it may exchange with D₂O.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon environments in the molecule. Since there are five carbon atoms in unique chemical environments in this compound, five distinct signals are expected in the ¹³C NMR spectrum. docbrown.info

The table below presents the predicted NMR data for this compound based on its structure and data from similar aliphatic amines and thioethers.

| Technique | Assignment (Structure: CH₃-S-CH₂-CH₂-CH₂-CH₂-NH₂) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | CH₃-S- | ~2.1 | Singlet (s) |

| -S-CH₂- | ~2.5 | Triplet (t) | |

| -S-CH₂-CH₂-CH₂- | ~1.6-1.7 | Multiplet (m) | |

| -CH₂-CH₂-NH₂ | ~2.7 | Triplet (t) | |

| -NH₂ | ~1.2 (broad) | Singlet (s) | |

| ¹³C NMR | CH₃-S- | ~15 | - |

| -S-CH₂- | ~35 | - | |

| -S-CH₂-CH₂- | ~28 | - | |

| -CH₂-CH₂-NH₂ | ~33 | - | |

| -CH₂-NH₂ | ~42 | - |

Sample Preparation and Derivatization Techniques

Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and convert it into a form suitable for analysis. For this compound, this often involves extraction from a complex matrix followed by derivatization.

Derivatization is a chemical modification of the analyte to enhance its detectability or improve its chromatographic behavior. For primary amines like this compound, several reagents are effective.

2,4-dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with the primary amine group under mildly alkaline conditions to form a stable N-dinitrophenyl (DNP) derivative. researchgate.netnih.gov This process has two main advantages:

Chromophore Introduction: The DNP group is a strong chromophore, allowing for sensitive UV-Vis detection around 360 nm. researchgate.net

Improved Chromatography: The derivative is less polar than the original amine, making it well-suited for reverse-phase liquid chromatography. The reaction of amines with DNFB has been systematically studied and is a robust method for amine analysis. researchgate.netnih.gov

2-Furaldehyde: As an aldehyde, 2-furaldehyde reacts with primary amines to form a Schiff base (an imine). This reaction can be used to protect the amine group or to introduce a new functional group that can be more easily detected. While less common than DNFB for UV-Vis detection, Schiff base formation is a versatile reaction used in various analytical schemes. nih.gov

| Reagent | Functional Group Targeted | Reaction Product | Primary Analytical Advantage |

|---|---|---|---|

| 2,4-dinitrofluorobenzene (DNFB) | Primary Amine (-NH₂) | N-dinitrophenyl (DNP) derivative | Adds a strong chromophore for UV-Vis detection |

| 2-Furaldehyde | Primary Amine (-NH₂) | Schiff Base (Imine) | Improves chromatographic behavior; can be used for subsequent detection methods |

Isolating a relatively polar, low-molecular-weight compound like this compound from a high-salt marine matrix presents a significant challenge. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques to achieve this separation and cleanup. nih.gov

Solid-Phase Extraction (SPE): SPE is a preferred technique for its efficiency, selectivity, and reduced solvent consumption. nih.gov For a basic compound like this compound, a cation-exchange SPE sorbent is highly effective. The protocol typically involves:

Loading: The aqueous sample is acidified (to protonate the amine to -NH₃⁺) and passed through the SPE cartridge. The positively charged analyte is retained on the negatively charged sorbent.

Washing: The cartridge is washed with a non-polar solvent and/or water to remove salts and neutral or acidic interferences.

Elution: The analyte is eluted using a small volume of a basic solvent (e.g., methanol (B129727) with ammonia), which neutralizes the amine, disrupts its ionic bond with the sorbent, and releases it from the cartridge. Polymeric sorbents like polystyrene-divinylbenzene can also be used to retain the compound based on hydrophobic interactions after desalting. nih.gov

Liquid-Liquid Extraction (LLE): In LLE, the analyte is partitioned between two immiscible liquid phases. To extract this compound from an aqueous sample, the pH of the sample is first raised to deprotonate the amine, making it less polar. It can then be extracted into a water-immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. This is often followed by back-extraction into an acidic aqueous phase for further cleanup and concentration. Pressurized liquid extraction (PLE) is an advanced form of LLE that uses elevated temperatures and pressures to improve extraction efficiency. nih.gov

Validation and Quality Control in Analytical Procedures

To ensure that an analytical method for this compound is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. gavinpublishers.comjetir.org Method validation is a regulatory requirement in many fields and involves evaluating several key performance characteristics. researchgate.netdcvmn.org

The main parameters assessed during method validation are outlined in the table below, based on internationally recognized guidelines such as those from the International Council for Harmonisation (ICH). ptfarm.pljetir.org

| Validation Parameter | Description | Typical Assessment Method |

|---|---|---|

| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | Analysis of blank and spiked matrix samples; comparison of analyte signal in the sample to that of a pure standard. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Analysis of standards at a minimum of five different concentrations; plotting response vs. concentration and determining the correlation coefficient (r² ≥ 0.99). |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Confirmed by the linearity, accuracy, and precision studies. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Analysis of a certified reference material or recovery studies using a matrix spiked with known amounts of analyte at different concentrations (e.g., 80%, 100%, 120% of expected). |

| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Multiple analyses of a homogeneous sample on the same day (repeatability) and on different days, with different analysts or equipment (intermediate precision). Results are expressed as Relative Standard Deviation (%RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Based on the signal-to-noise ratio (typically S/N = 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Based on the signal-to-noise ratio (typically S/N = 10:1) or determined from a concentration with acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). | Systematically altering method parameters and observing the effect on the results. |

Quality control (QC) procedures, such as the routine analysis of QC samples at different concentrations, are implemented after validation to ensure the method continues to perform as expected over time.

Method validation parameters (sensitivity, selectivity, rapidity, precision)

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. The key parameters for validation include sensitivity, selectivity, rapidity, and precision.

Sensitivity refers to the ability of a method to detect and quantify small amounts of the analyte. For amines and sulfur-containing compounds, high sensitivity is often achieved using specific detectors. For instance, in GC analysis of volatile sulfur compounds in beer, a sulfur chemiluminescence detector (SCD) provides high sensitivity, allowing for detection at trace levels. shimadzu.comgcms.cz Similarly, HPLC methods for biogenic amines often employ derivatization with fluorescent tags to enhance sensitivity. akjournals.comnih.gov

Selectivity is the ability of the method to distinguish the analyte of interest from other components in the sample matrix. This is particularly important when analyzing complex samples like food or biological fluids. The use of mass spectrometry (GC-MS or HPLC-MS/MS) offers high selectivity by identifying compounds based on their specific mass-to-charge ratio and fragmentation patterns. shimadzu.commdpi.com For example, in the analysis of volatile sulfur compounds in beer, GC-SCD is highly selective for sulfur-containing molecules. gcms.cz

Rapidity refers to the speed of the analysis. Faster methods allow for higher sample throughput. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods has significantly reduced analysis times compared to traditional HPLC. For instance, a UHPLC-MS/MS method for quantifying thiols in fermented grains demonstrated good separation and quantification within a short run time. mdpi.com

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the analysis of aliphatic amines in water, a method showed precision with RSDs in the range of 1.8–4.5%. rsc.org Another study on biogenic amines in aquatic products reported intraday precision (RSD) of 1.86% to 5.95% and interday precision (RSD) of 2.08% to 5.96%. akjournals.com These values indicate good precision for analytical methods targeting similar amine compounds.

The following table summarizes the expected performance of analytical methods for this compound based on data from analogous compounds.

| Parameter | Analytical Technique | Typical Performance for Analogous Compounds | Reference |

| Sensitivity | GC-SCD | High sensitivity for sulfur compounds at trace levels. | shimadzu.comgcms.cz |

| HPLC with Fluorescence Detection | Enhanced sensitivity after derivatization. | akjournals.comnih.gov | |

| Selectivity | GC-MS, HPLC-MS/MS | High, based on mass-to-charge ratio and fragmentation. | shimadzu.commdpi.com |

| Rapidity | UHPLC-MS/MS | Short analysis times. | mdpi.com |

| Precision (RSD) | HPLC | Intraday: 1.86-5.95%, Interday: 2.08-5.96% | akjournals.com |

| HPLC | 1.8-4.5% | rsc.org |

Determination of recovery rates and detection limits

Recovery is a measure of the accuracy of a method and is determined by analyzing a sample with a known amount of the analyte added. The recovery is expressed as the percentage of the known amount that is detected by the analytical method. For the determination of aliphatic amines in water, recovery rates have been reported in the range of 70–102% and 97–106%. rsc.orgrsc.org In the analysis of biogenic amines in fish products, recovery rates ranged from 67% to 114%. nih.gov For volatile thiol compounds in fermented grains, recoveries were between 71.72% and 104.72%. mdpi.com

Limits of Detection (LOD) and Limits of Quantification (LOQ) are important indicators of the sensitivity of a method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For aliphatic amines in water, LODs of 2–5 µg/L have been reported. rsc.org A highly sensitive HPLC method for biogenic amines in aquatic products showed LODs ranging from 0.007 to 0.021 mg/kg and LOQs from 0.024 to 0.069 mg/kg. akjournals.com Another study on biogenic amines in fish reported LODs between 0.1 and 1.4 mg/kg and LOQs between 0.3 and 4.2 mg/kg. nih.gov

The table below presents typical recovery rates and detection limits for analytical methods used for compounds similar to this compound.

| Analytical Technique | Matrix | Analyte Class | Recovery (%) | LOD | LOQ | Reference |

| HPLC | Water | Aliphatic Amines | 70-102 | 2-5 µg/L | - | rsc.org |

| HPLC | Water | Aliphatic Amines | 97-106 | 0.3-0.6 µg/L | - | rsc.org |

| HPLC | Fish | Biogenic Amines | 67-114 | 0.1-1.4 mg/kg | 0.3-4.2 mg/kg | nih.gov |

| HPLC | Aquatic Products | Biogenic Amines | 68-123 | 0.007-0.021 mg/kg | 0.024-0.069 mg/kg | akjournals.com |

| UHPLC-MS/MS | Fermented Grains | Volatile Thiols | 71.72-104.72 | - | - | mdpi.com |

Computational Chemistry and Theoretical Studies of 4 Methylthio 1 Butylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These ab initio and Density Functional Theory (DFT) methods solve the Schrödinger equation (or a simplified form) to predict molecular properties from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. gerit-brandenburg.de It is particularly effective for determining optimized molecular geometries and predicting vibrational frequencies. acs.orgresearchgate.net For 4-(Methylthio)-1-butylamine, DFT calculations, typically using functionals like B3LYP or PBE with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. scielo.org.mxresearchgate.nettandfonline.com

Studies on related sulfur-containing amino acids, such as methionine, have successfully used DFT to analyze structural parameters and vibrational spectra. researchgate.netbeilstein-journals.org These calculations often include explicit water molecules to simulate a hydrated environment, which is crucial for accurately representing the zwitterionic state and hydrogen-bonding networks. researchgate.net The resulting vibrational data, including infrared (IR) and Raman frequencies, can be compared with experimental spectra to confirm the calculated structure and assign specific vibrational modes, such as C-S stretching, N-H bending, and various CH2 group vibrations. acs.orgtandfonline.com The agreement between calculated and experimental values validates the computational model. researchgate.net

Table 1: Representative Parameters for DFT Analysis of this compound

| Parameter | Method/Basis Set | Purpose |

|---|---|---|

| Functional | B3LYP, HSEH1PBE, PBE | Approximates the exchange-correlation energy. gerit-brandenburg.descielo.org.mx |

| Basis Set | 6-311++G(d,p), aug-cc-pVTZ | Defines the set of functions used to build molecular orbitals. scielo.org.mxresearchgate.net |

| Solvation Model | IEF-PCM, Explicit Water Molecules | Accounts for the effect of a solvent on molecular properties. beilstein-journals.org |

| Analysis | Geometry Optimization | Finds the lowest energy (most stable) molecular structure. researchgate.net |

| Frequency Calculation | Predicts IR and Raman spectra and confirms the structure is a true minimum. researchgate.net |

This table is interactive and represents typical parameters used in DFT studies.

Ab initio calculations, which are based on first principles without empirical data, provide a rigorous method for determining various molecular properties. github.io Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy. For a molecule like this compound, these calculations can be used to determine fundamental properties such as:

Electron Affinity and Ionization Potential: These values indicate the molecule's ability to accept or lose an electron, respectively, which is crucial for understanding its reactivity and role in redox processes. researchgate.net

Partial Atomic Charges: These calculations reveal the distribution of electron density across the molecule, highlighting the electrophilic and nucleophilic sites. The sulfur and nitrogen atoms are of particular interest.

While computationally more intensive than DFT, ab initio methods are essential for benchmarking and for cases where DFT may not be sufficiently accurate. github.io Fragment-based ab initio approaches can be employed to make calculations on larger systems more tractable. github.io

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations extend theoretical analysis from static structures to the dynamic behavior of molecules over time. These techniques are vital for understanding how this compound might move, change shape, and interact with other molecules, particularly biological receptors.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. The primary amine group can act as a hydrogen bond donor, while the lone pairs on the sulfur and nitrogen atoms can act as hydrogen bond acceptors. The flexible butyl chain allows the molecule to adopt various conformations to fit within a binding pocket.

Studies on related molecules provide a blueprint for this analysis. For example, the interaction between methionine residues and aromatic amino acids is a well-documented stabilizing motif in proteins. nih.govresearchgate.net Docking simulations of methionine-containing peptides and inhibitors with methylthio groups have shown the importance of the thioether in hydrophobic and van der Waals interactions within receptor binding sites. nih.govnih.govcore.ac.uk Similarly, docking this compound into various receptor models would involve calculating binding energies and analyzing interactions like hydrogen bonds and hydrophobic contacts to predict its binding affinity and mode. nih.govmdpi.com

Table 2: Hypothetical Docking Results for this compound with a Generic Receptor

| Parameter | Value | Interacting Residues (Example) |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | - |

| Hydrogen Bonds | 2 | Asp105, Tyr60 |

| Hydrophobic Interactions | 4 | Phe174, Val95, Leu88 |

| Key Ligand Moieties | Amine (NH2), Thioether (S-CH3) | Amine with Asp105; Thioether with Phe174 |

This is an interactive, hypothetical table illustrating typical outputs from a molecular docking simulation, with interacting residues drawn from analogous studies. nih.gov

Due to its four single bonds in the butyl chain, this compound is a flexible molecule capable of existing in numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them. tandfonline.combeilstein-journals.org This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

The collection of all possible conformations and their corresponding energies constitutes the molecule's potential energy landscape. nih.govnih.govbiorxiv.org Exploring this landscape, often through techniques like replica exchange molecular dynamics (REMD), reveals the dominant shapes the molecule adopts in solution and the pathways for transitioning between them. nih.gov Studies on methionine-containing peptides and other flexible molecules show that understanding the conformational equilibrium is critical, as only specific conformers may be biologically active. beilstein-journals.orgdiva-portal.org For this compound, this analysis would reveal how the molecule might fold to present its amine and methylthio groups for optimal interaction with a receptor.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. For this compound, computational methods can predict how structural modifications would impact its potential efficacy. Based on SAR studies of analogous compounds, several hypotheses can be formed:

Alkyl Chain Length: The four-carbon chain provides a specific distance between the terminal amine and the methylthio group. Computational models can predict how shortening or lengthening this chain would affect the fit within a target binding pocket.

Thioether Group: The methylthio group is critical for hydrophobic interactions. nih.govresearchgate.net SAR studies often investigate the effect of replacing the methyl group with larger alkyl groups or oxidizing the sulfur to a sulfoxide (B87167) or sulfone. These changes would alter the group's size, polarity, and hydrogen bonding capacity, significantly impacting binding affinity.

Amine Group: The primary amine is a key interaction point, likely forming strong hydrogen bonds or salt bridges. SAR would explore the effect of its substitution (e.g., to a secondary or tertiary amine) on receptor binding.

By systematically modeling these analogs and docking them into a target receptor, a computational SAR profile can be built, guiding the synthesis of more potent or selective compounds. core.ac.ukmdpi.com

Correlation of computational data with experimental biological activities

A key application of computational chemistry is to establish a correlation between calculated molecular properties and experimentally observed biological activities. This process, often part of a QSAR study, helps in understanding the structural features essential for a molecule's function and in designing new, more potent compounds. d-nb.infoecoitn.eu

Theoretical models can be developed to link computational descriptors to endpoints like enzyme inhibition, receptor binding affinity, or biodegradability. d-nb.info For instance, studies on related substance classes such as sulfonamide derivatives have successfully used computational methods to calculate properties like pKa and hydrogen bond formation strength. These theoretical values were then correlated with experimental results, providing a model to understand how the alkylamine chain length influences potential biological activity. researchgate.net

In the context of drug design, molecular docking simulations are used to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor or enzyme. nih.govnih.gov For example, research on amphetamine derivatives has utilized molecular docking to study their interactions with dopamine (B1211576) and serotonin (B10506) transporters, correlating the predicted binding modes with in vivo effects on neurotransmitter levels. nih.gov Although specific studies directly correlating computational data with the experimental biological activities of this compound are not prominent in the reviewed literature, the principles remain applicable. A hypothetical study could involve docking this compound into a target enzyme and correlating the calculated binding energy with its experimentally measured inhibition constant (Ki).

Table 1: Illustrative Correlation of Computational and Experimental Data This table is for illustrative purposes to demonstrate the concept.

| Computational Descriptor | Predicted Value | Experimental Biological Activity | Measured Value | Correlation (R²) |

| Docking Score (kcal/mol) | -7.5 | Enzyme Inhibition (IC₅₀) | 50 µM | 0.85 |

| HOMO-LUMO Gap (eV) | 5.2 | Cytotoxicity (CC₅₀) | 120 µM | 0.79 |

| pKa (Calculated) | 10.4 | Receptor Binding (Ki) | 85 nM | 0.91 |

Prediction of molecular properties and their influence on biological function

Theoretical calculations can predict various molecular properties that are crucial for a compound's pharmacokinetic and pharmacodynamic profile. These properties, including electronic, thermodynamic, and structural descriptors, dictate how the molecule interacts with biological systems.

Quantum chemical calculations using DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. acs.orgtandfonline.com A smaller energy gap suggests higher reactivity, which can be crucial for the molecule's mechanism of action. acs.org Other important descriptors include the partition coefficient (logP), which indicates lipophilicity and affects membrane permeability, and the Topological Polar Surface Area (TPSA), which relates to a molecule's ability to cross biological barriers. researchgate.netchemscene.com For many amine-containing compounds, the pKa value is critical as it determines the protonation state at physiological pH, which in turn affects receptor binding and solubility. yuntsg.com

Computational methods can predict these properties for this compound, providing a foundation for understanding its potential biological role.

Table 2: Predicted Molecular Properties of this compound The values in this table are derived from computational models and standard estimation methods for illustrative purposes.

| Molecular Property | Predicted Value | Potential Influence on Biological Function |

| Molecular Weight | 119.23 g/mol scbt.com | Influences diffusion and transport across membranes. |

| LogP (Octanol-Water) | ~1.3 | Moderate lipophilicity, suggesting potential for membrane permeability. |

| pKa (Amine group) | ~10.5 | Primarily protonated at physiological pH, influencing solubility and ionic interactions. |

| HOMO-LUMO Gap | ~5.5 eV | Indicates high chemical stability. |

| Dipole Moment | ~1.9 D | Influences solubility in polar solvents and intermolecular interactions. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests good potential for oral bioavailability and cell permeability. |

Theoretical Spectroscopic Predictions

Computational methods are widely used to simulate and predict the spectroscopic signatures of molecules. These theoretical spectra serve as a powerful tool for interpreting experimental data, confirming molecular structures, and understanding vibrational and electronic properties. wisc.eduturcmos.com

Simulated UV-visible and vibrational spectra

Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-visible absorption spectra. tandfonline.comresearchgate.net The calculation predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption peaks. researchgate.net For a simple aliphatic amine like this compound, strong absorptions are expected only in the far UV range, typically below 220 nm, corresponding to n→σ* transitions of the amine and thioether groups.

Vibrational spectra (Infrared and Raman) can be simulated with high accuracy using DFT calculations, often with the B3LYP functional. tandfonline.comresearchgate.net The calculation yields the vibrational frequencies and intensities of the normal modes of the molecule. tandfonline.com These predicted frequencies can be compared with experimental FT-IR and FT-Raman spectra to make precise assignments for the observed vibrational bands. turcmos.com

Table 3: Simulated Vibrational Frequencies for this compound This table presents exemplary theoretical data based on DFT calculations for similar functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 3380 | Medium | N-H Asymmetric Stretch |

| 3310 | Medium | N-H Symmetric Stretch |